2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[4-(trifluoromethyl)phenyl]acetamide
Description
The compound 2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[4-(trifluoromethyl)phenyl]acetamide is a heterocyclic derivative featuring an imidazo[2,1-b]thiazole core substituted with a 4-methoxyphenyl group at position 6 and an acetamide moiety linked to a 4-(trifluoromethyl)phenyl group at position 2. This structure combines electron-donating (methoxy) and electron-withdrawing (trifluoromethyl) substituents, which may influence its physicochemical and pharmacological properties.
Properties
IUPAC Name |
2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[4-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F3N3O2S/c1-29-17-8-2-13(3-9-17)18-11-27-16(12-30-20(27)26-18)10-19(28)25-15-6-4-14(5-7-15)21(22,23)24/h2-9,11-12H,10H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CENNQYXOEKEOIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)CC(=O)NC4=CC=C(C=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16F3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that thiazole derivatives, which this compound is a part of, have been found to act on a variety of biological targets, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.
Mode of Action
Thiazole derivatives have been shown to interact with their targets in a variety of ways, leading to a range of biological effects. For instance, some thiazole derivatives have demonstrated cytotoxic activity on human tumor cell lines.
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may interact with multiple biochemical pathways.
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. This suggests that the compound may have good bioavailability.
Biochemical Analysis
Biochemical Properties
It is known that imidazo[2,1-b]thiazole derivatives have been found to interact with various enzymes and proteins. The nature of these interactions is likely dependent on the specific structure of the compound and the biological context in which it is present.
Biological Activity
The compound 2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[4-(trifluoromethyl)phenyl]acetamide is a member of the imidazo[2,1-b][1,3]thiazole family, known for diverse biological activities including anticancer, antibacterial, and anti-inflammatory properties. This article provides a comprehensive overview of its biological activity based on current research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C20H18F3N3OS
- IUPAC Name : this compound
Anticancer Activity
Research indicates that imidazo[2,1-b][1,3]thiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity : The compound showed potent cytotoxic activity against the NCI-60 cell panel with GI50 values ranging from 1.4 to 4.2 µM, indicating its potential as an anticancer agent .
- Mechanism of Action : The proposed mechanism involves inhibition of key cellular pathways and interaction with specific biomolecules leading to apoptosis in cancer cells .
Antibacterial Activity
Imidazo[2,1-b][1,3]thiazole derivatives have also demonstrated antibacterial properties:
- Inhibition Studies : Compounds within this class have shown effectiveness against a range of bacteria, suggesting their potential use in treating bacterial infections .
- Structure-Activity Relationship (SAR) : Modifications in the phenyl rings significantly influence antibacterial efficacy .
Anti-inflammatory Effects
The anti-inflammatory properties of this compound are noteworthy:
- Inflammation Models : Studies have shown that imidazo[2,1-b][1,3]thiazole derivatives can reduce inflammation markers in vitro and in vivo .
- Mechanism : The anti-inflammatory action is believed to be mediated through modulation of cytokine release and inhibition of inflammatory pathways .
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of imidazo[2,1-b][1,3]thiazole derivatives:
Comparison with Similar Compounds
Key Observations :
Substituent Impact on Bioactivity :
- The 4-chlorophenyl-substituted compound 5l () demonstrated potent cytotoxicity against MDA-MB-231 cells (IC50 = 1.4 µM), attributed to its piperazinyl-pyridinyl side chain and chloro substituent, which may enhance target binding (e.g., VEGFR2 inhibition) .
- The trifluoromethyl group in the target compound could improve metabolic stability and membrane permeability compared to methoxy or chloro analogs due to its lipophilic and electron-withdrawing nature.
Physical Properties :
- Melting points vary significantly with substituents. For instance, 5h (methoxy + chloropyridine) melts at 108–110°C, while 5l (chlorophenyl + piperazine) melts higher (116–118°C), likely due to increased molecular rigidity and polarity .
Pharmacological and Functional Comparisons
- Anticancer Activity : Compound 5l () outperformed the reference drug sorafenib in MDA-MB-231 inhibition, suggesting that bulky substituents (e.g., piperazinyl groups) enhance potency. The target compound’s trifluoromethyl group may similarly optimize binding to hydrophobic kinase pockets .
- Antimicrobial Activity : Imidazo[2,1-b]thiazole derivatives with thiadiazole-thione moieties () showed broad-spectrum activity against bacterial strains, highlighting the importance of sulfur-containing groups in disrupting microbial membranes .
Q & A
Q. What are the common synthetic routes for synthesizing this compound?
The compound is typically synthesized via multi-step protocols involving condensation, cyclization, and functionalization. Key steps include:
- Condensation reactions : Reacting imidazo[2,1-b]thiazole precursors with substituted phenylacetamide derivatives under reflux conditions in ethanol or THF .
- Hydrazide formation : Converting intermediates like 2-(6-aryl-imidazo[2,1-b]thiazol-3-yl)acetohydrazide using hydrazine hydrate, followed by reaction with isothiocyanates or aldehydes to form thiosemicarbazides or hydrazones .
- Purification : Column chromatography or recrystallization from ethanol/dimethylformamide mixtures ensures purity .
Q. What spectroscopic and analytical methods are used for structural characterization?
- IR spectroscopy : Identifies functional groups (e.g., C=O, N-H) via stretches at 1650–1750 cm⁻¹ (amide) and 3200–3400 cm⁻¹ (N-H) .
- NMR (¹H and ¹³C) : Confirms proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm) and carbon frameworks (e.g., imidazo-thiazole carbons at δ 110–150 ppm) .
- Mass spectrometry : Validates molecular weight (e.g., [M+H]⁺ peaks) and fragmentation patterns .
- Elemental analysis : Ensures stoichiometric consistency (±0.4% for C, H, N) .
Q. How is the in vitro cytotoxicity of this compound evaluated?
- Cell lines : Tested against human cancer cell lines (e.g., MDA-MB-231, HepG2) using the MTT assay .
- Dose-response curves : Compounds are screened at 5–100 µM concentrations to calculate IC₅₀ values .
- Selectivity assessment : Compare activity against cancer vs. normal cell lines (e.g., HL7702, HUVEC) .
Advanced Research Questions
Q. How can structural modifications enhance target selectivity of derivatives?
- Substituent optimization : Introduce electron-withdrawing groups (e.g., -CF₃, -Br) to improve binding to kinases (e.g., VEGFR2, EGFR) .
- Scaffold hopping : Replace the imidazo-thiazole core with benzoimidazo-thiazole to enhance EGFR inhibition .
- Pharmacophore modeling : Use docking studies (e.g., AutoDock Vina) to identify critical interactions (e.g., hydrogen bonds with kinase active sites) .
Q. What strategies resolve contradictions in cytotoxic activity across studies?
- Cell line profiling : Test compounds across diverse panels (e.g., NCI-60) to identify lineage-specific effects .
- Mechanistic studies : Combine cytotoxicity data with kinase inhibition assays (e.g., EGFR, FLT3) to clarify primary targets .
- Metabolic stability testing : Evaluate hepatic microsomal degradation to rule out false negatives due to rapid metabolism .
Q. How does molecular docking inform the design of kinase inhibitors?
- Active site analysis : Docking into EGFR (PDB: 1M17) or FLT3 (PDB: 3QC7) reveals key interactions (e.g., π-π stacking with Phe residues, hydrogen bonds with hinge regions) .
- Scoring functions : Prioritize derivatives with Glide scores ≤ −8.0 kcal/mol for synthesis .
- Water displacement analysis : Identify substituents (e.g., methoxy groups) that displace tightly bound water molecules in hydrophobic pockets .
Q. How are pharmacokinetic properties optimized for in vivo efficacy?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
